molecular formula C6H9N3 B1582734 N,N-dimethylpyrimidin-4-amine CAS No. 31401-45-3

N,N-dimethylpyrimidin-4-amine

Cat. No.: B1582734
CAS No.: 31401-45-3
M. Wt: 123.16 g/mol
InChI Key: MSXIOWULDXZJLX-UHFFFAOYSA-N
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Description

N,N-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N,N-dimethylpyrimidin-4-amine is primarily used as a catalyst in organic synthesis . It has been reported to be an efficient catalyst for the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry . The primary targets of this compound are therefore the reactants in these chemical reactions.

Mode of Action

This compound interacts with its targets by facilitating the chemical reactions they are involved in. As a catalyst, it speeds up these reactions without being consumed in the process . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific reactions being catalyzed.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of indoles and 1H-tetrazoles . The downstream effects of these pathways can vary widely, as indoles and 1H-tetrazoles are used in the synthesis of a variety of different compounds, including pharmaceuticals and dyes .

Result of Action

The molecular and cellular effects of this compound’s action are the successful synthesis of indoles and 1H-tetrazoles . These compounds can then be used in further reactions to produce a variety of different products.

Biochemical Analysis

Biochemical Properties

N,N-dimethylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of indoles and 1H-tetrazoles . It interacts with various enzymes and proteins to facilitate these reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have noted its stability, degradation, and any long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9(2)6-3-4-7-5-8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXIOWULDXZJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342166
Record name 4-(Dimethylamino)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31401-45-3
Record name 4-(Dimethylamino)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.